Isocytosine
Overview
Description
Mechanism of Action
Target of Action
Isocytosine, also known as 2-Amino-4-hydroxypyrimidine, is a pyrimidine base that is an isomer of cytosine . It is used in combination with isoguanine in studies of unnatural nucleic acid analogues of the normal base pairs in DNA . In particular, it is used as a nucleobase of hachimoji RNA .
Mode of Action
This compound interacts with its targets through hydrogen bonding and metal complex binding . It can be synthesized from guanidine and malic acid . It is also used in physical chemical studies involving metal complex binding, hydrogen bonding, and tautomerism and proton transfer effects in nucleobases .
Biochemical Pathways
This compound is involved in the formation of hachimoji RNA, an expanded genetic system that includes four additional nucleotides to the standard four found in nature .
Pharmacokinetics
It is known that this compound can be synthesized from guanidine and malic acid . More research is needed to understand the pharmacokinetics of this compound.
Result of Action
It is known that this compound is used in the formation of hachimoji rna, an expanded genetic system that includes four additional nucleotides to the standard four found in nature . This suggests that this compound may have significant effects on genetic information storage and transmission.
Action Environment
It is known that this compound can be synthesized from guanidine and malic acid , suggesting that the availability of these precursors in the environment could influence the synthesis and action of this compound.
Biochemical Analysis
Biochemical Properties
Isocytosine plays a role in biochemical reactions, particularly in the formation of nucleic acid analogues
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocytosine can be synthesized through various methods. One common method involves the condensation of guanidine derivatives with 3-oxoesters in a basic medium . Another method includes the use of solid-phase synthesis, where 2-thiouracil is immobilized on a Merrifield resin, oxidized to the sulfone, and then subjected to aminolysis under mild conditions . Additionally, this compound can be synthesized from 1,3-dimethyluracil and guanidine hydrochloride in the presence of sodium ethoxide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound.
Chemical Reactions Analysis
Types of Reactions: Isocytosine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form hydrogen-bonded dimers in the same way as the guanine–cytosine base pair . It also undergoes deamination and hydrolysis reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like m-chloroperbenzoic acid, reducing agents, and bases such as sodium ethoxide . The conditions for these reactions vary, with some requiring mild conditions and others needing more stringent environments.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, deamination of this compound can lead to the formation of uracil .
Scientific Research Applications
Isocytosine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the study of nucleic acid structures and dynamics, as it can form stable hydrogen-bonded dimers . It also has applications in antivirus and drug development, being a building block of Hachimoji nucleic acids . Additionally, this compound is used in the synthesis of co-crystals with other nucleobases, which have potential pharmaceutical applications .
Comparison with Similar Compounds
Isocytosine is similar to other nucleobases such as cytosine, uracil, and thymine. it is unique in its ability to form stable hydrogen-bonded dimers and its reversed Watson–Crick pairing with guanine . Other similar compounds include 5-fluorocytosine and isoguanosine, which have different functional groups and properties .
List of Similar Compounds:- Cytosine
- Uracil
- Thymine
- 5-Fluorocytosine
- Isoguanosine
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Properties
IUPAC Name |
2-amino-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZBXHVTFVIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148350 | |
Record name | Isocytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155831-92-8, 108-53-2 | |
Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isocytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isocytosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isocytosine?
A1: this compound has a molecular formula of C4H5N3O and a molecular weight of 111.10 g/mol. [, ]
Q2: Does this compound exhibit tautomerism?
A2: Yes, this compound exhibits tautomerism. It exists in two main tautomeric forms: 1H-2-amino-4-keto and 3H-2-amino-4-keto. These tautomers have been observed in solution and solid states. [, , ]
Q3: What spectroscopic techniques have been used to characterize this compound?
A3: Several spectroscopic techniques have been employed to characterize this compound, including:
- NMR Spectroscopy: Provides information about tautomeric equilibria, protonation/deprotonation states, and hydrogen bonding interactions. [, , ]
- Infrared (IR) and Raman Spectroscopy: Used to identify functional groups and study vibrational modes of this compound, including its different tautomers. [, ]
- UV-Vis Spectroscopy: Provides information about electronic transitions and excited-state properties of this compound, particularly useful for studying photochemical processes. [, , , ]
- Magnetic Circular Dichroism (MCD): Employed to study the tautomerism of this compound by analyzing the electronic transitions of different tautomeric forms. []
- Nuclear Quadrupole Resonance (NQR) Spectroscopy: Used to investigate the electronic structure of this compound and its derivatives. []
Q4: How does this compound interact with other molecules?
A4: this compound interacts with other molecules primarily through hydrogen bonding. It can act as both a hydrogen bond donor and acceptor. The specific hydrogen bonding pattern depends on the tautomeric form of this compound and the nature of the interacting molecule. [, , , , ]
Q5: Can this compound form base pairs with other nucleobases?
A5: Yes, this compound can form base pairs with other nucleobases, including:* Guanine: this compound forms a stable base pair with guanine via three hydrogen bonds, similar to the canonical cytosine-guanine pair. [, ]* 5-Methylthis compound: Studies have explored the use of isoguanine and 8-aza-7-deazaisoguanine, analogs of guanine, for base pairing with 5-methylthis compound in DNA functionalization. []* Thymine: While generally less stable, isoguanine and 8-aza-7-deazaisoguanine can also interact with thymine, forming base pairs that are sensitive to the position of nucleobase functionalization. []
Q6: What are the potential applications of this compound?
A6: this compound and its derivatives have shown potential in various applications, including:
- Antiviral Agents: Alkyl derivatives of this compound have displayed antiviral activity against certain viruses like adenovirus. []
- Enzyme Inhibitors: Some this compound derivatives act as inhibitors of enzymes like dihydropteroate synthase, a crucial enzyme for bacterial folate biosynthesis. [, ]
- β-Secretase Inhibitors: Cyclic amidine derivatives incorporating an this compound core have exhibited inhibitory activity against β-secretase (BACE-1), a key enzyme involved in Alzheimer's disease. []
- DNA/RNA Modifications: this compound can be incorporated into oligonucleotides to modify their properties or introduce novel functionalities. For instance, it has been utilized in the development of parallel-stranded DNA and in studies investigating the expansion of the genetic code. [, ]
- Drug Development: this compound derivatives have been investigated for their diuretic activity. [] Research also explores their potential as xanthine oxidase inhibitors, which could be beneficial for treating conditions like gout. []
- Crystal Engineering: this compound's ability to participate in multiple hydrogen bonds makes it a valuable building block for crystal engineering and the design of supramolecular architectures. [, , , ]
Q7: How does this compound behave in different environments?
A7: The behavior of this compound is influenced by environmental factors such as:
- Solvent: The tautomeric equilibrium of this compound is affected by the solvent. For instance, the 1H-2-amino-4-keto and 3H-2-amino-4-keto tautomers are favored in aqueous solutions. [, ]
- pH: The protonation state of this compound is pH-dependent. At low pH, the molecule becomes protonated, while at high pH, it becomes deprotonated. These changes in protonation state can affect its solubility, reactivity, and interactions with other molecules. [, ]
Q8: Has the excited state dynamics of this compound been investigated?
A8: Yes, several studies have investigated the excited state dynamics of this compound using both experimental and computational methods.
- Ultrafast Spectroscopy: Femtosecond broadband time-resolved fluorescence and transient absorption spectroscopy have been used to study the excited state dynamics of this compound in different solvents. [, ]
- Computational Studies: Theoretical calculations, including density functional theory (DFT) and ab initio methods, have provided insights into the excited state properties, potential energy surfaces, and decay pathways of this compound. [, , ]
Q9: What is the role of computational chemistry in understanding this compound?
A9: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Studies have used techniques like:
- Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries, study electronic structures, and calculate various molecular properties, such as dipole moments, vibrational frequencies, and excitation energies. [, , , , ]
- Ab initio Methods: Higher-level ab initio methods, such as coupled cluster (CC) and multireference configuration interaction (MRCI), are employed to obtain more accurate energies and properties, particularly for excited states. []
- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound in solution, including its interactions with solvent molecules. [, ]
- Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM methods combine quantum mechanical calculations with classical molecular mechanics to study the behavior of this compound in complex environments, such as enzyme active sites. []
Q10: How do structural modifications impact the activity of this compound derivatives?
A10: Structural modifications to this compound can significantly impact its activity, potency, and selectivity.
- Aromatic Substitutions: Investigations into 6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosines as dihydropteroate synthase inhibitors indicated that aromatic substitutions on the propyl chain influenced binding affinities. Despite a 30-fold range in potencies observed, a clear correlation with electronic or hydrophobic properties of the substituents was not established. []
Q11: Has the stability of this compound been studied under different conditions?
A11: While specific stability studies for this compound itself under various conditions are limited in the provided research, related findings provide insights:
- Boron Derivatives: Theoretical calculations suggest that introducing a dihydroxyboryl group at the 5-position of this compound enhances hydrolytic stability. [, ]
- Photostability: Ultrafast spectroscopy and computational studies on the excited state dynamics of this compound suggest that it is relatively photostable in the gas phase, similar to canonical nucleobases. [, , ]
Q12: Has this compound been investigated for its material properties?
A12: Yes, this compound has been investigated for potential applications in materials science, particularly in the context of its electrical conductivity and self-assembly properties:
- Protonic Semiconductor: Early studies explored the possibility of this compound as a protonic semiconductor due to its hydrogen-bonded structure. While ultra-dry this compound showed low bulk conductivity, its surface conductivity was significant, and the presence of water vapor markedly increased conductivity, suggesting potential for protonic conduction. []
- Self-Assembly: Research has demonstrated the self-assembly of this compound derivatives into ordered structures at the solid-liquid interface. For instance, this compound-based Pt(II) complexes were shown to form polygonal supramolecular architectures, including trimers, tetramers, pentamers, and hexamers, driven by hydrogen bonding interactions. [, ]
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